molecular formula C22H25N5O3S B3304683 N-(4-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide CAS No. 921858-68-6

N-(4-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3304683
CAS No.: 921858-68-6
M. Wt: 439.5 g/mol
InChI Key: PWMKYFDSMXDABI-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core, a sulfanyl (-S-) linker, and an acetamide group substituted with 4-ethoxyphenyl moieties. Structural characterization typically employs IR, NMR, and HRMS, as seen in related compounds .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-3-29-18-9-5-16(6-10-18)23-20(28)15-31-22-25-24-21-26(13-14-27(21)22)17-7-11-19(12-8-17)30-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMKYFDSMXDABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the imidazo[2,1-c][1,2,4]triazole core and subsequent functionalization with ethoxyphenyl and sulfanylacetamide groups. The general synthetic route can be outlined as follows:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and α-haloketones, under acidic or basic conditions to form the imidazo[2,1-c][1,2,4]triazole ring system.

    Introduction of Ethoxyphenyl Groups: The ethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions, using ethoxybenzene and suitable electrophiles.

    Attachment of the Sulfanylacetamide Moiety: The final step involves the nucleophilic substitution reaction between the imidazo[2,1-c][1,2,4]triazole intermediate and a suitable sulfanylacetamide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Alkoxides, amines.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the imidazo[2,1-c][1,2,4]triazole class. Research into this compound suggests potential applications in various scientific fields.

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps. The general synthetic route includes:

  • Formation of the Imidazo[2,1-c][1,2,4]triazole Core: Cyclization of precursors like hydrazine derivatives and α-haloketones under acidic or basic conditions forms the imidazo[2,1-c][1,2,4]triazole ring system.
  • Introduction of Ethoxyphenyl Groups: Ethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions using ethoxybenzene and suitable electrophiles.
  • Attachment of the Sulfanylacetamide Moiety: The final step involves a nucleophilic substitution reaction between the imidazo[2,1-c][1,2,4]triazole intermediate and a suitable sulfanylacetamide precursor.

Industrial production may optimize this synthetic route to enhance yield and purity, potentially using advanced catalysts, optimized reaction conditions, and purification techniques like recrystallization and chromatography.

Potential Applications

N-(4-acetamidophenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide, which shares a similar structural core, is expected to exhibit potential in various scientific fields. These applications could include:

  • Medicinal Chemistry: Due to its unique structural features, this compound is of interest in medicinal chemistry. The presence of an acetamide group, a sulfanyl linkage, and an imidazo[2,1-c][1,2,4]triazole core suggests diverse pharmacological activities.
  • Biological Research: The compound may interact with specific biological targets, such as enzymes or receptors, within biological systems. Research is ongoing to understand its exact mechanisms of action and pharmacological potential.
  • Drug Discovery: As a screening compound, similar compounds are available for drug discovery .

Ongoing Research

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs

Compound ID Core Structure Substituents (R1, R2) Melting Point (°C) Yield (%)
Target Compound Imidazo-triazole 4-Ethoxyphenyl, 4-Ethoxyphenyl N/A N/A
7h 1,2,4-Triazole 4-Chlorophenyl, p-Tolylamino N/A N/A
15 1,2,4-Triazole 2-Methyl-5-nitrophenyl 207.6–208.5 45
17 1,2,4-Triazole 4-Acetylphenyl 238.1–239.0 52

Substituent Effects on Spectroscopic Profiles

  • IR Spectroscopy : The target compound’s IR spectrum would display peaks for N-H (~3291 cm⁻¹), C=O (~1678 cm⁻¹), and C-O (~1136 cm⁻¹), consistent with ethoxy and acetamide groups .
  • NMR Analysis : Analogous compounds (e.g., ’s 3c-I/3c-A ) show chemical shift variations in regions sensitive to substituent electronic effects. For instance, ethoxy groups in the target compound may upfield-shift aromatic protons compared to chlorophenyl analogs .

Biological Activity

N-(4-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Ethoxyphenyl group : Enhances lipophilicity and biological activity.
  • Imidazo[2,1-c][1,2,4]triazole ring : Known for various pharmacological effects.
  • Sulfanylacetamide moiety : May contribute to its reactivity and interaction with biological targets.

The IUPAC name of the compound is:

\text{N 4 ethoxyphenyl 2 7 4 ethoxyphenyl 5H 6H 7H imidazo 2 1 c 1 2 4 triazol 3 yl sulfanyl}acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole and triazole functionalities allow for binding to active sites or allosteric sites on proteins, potentially leading to:

  • Enzyme inhibition : Modulating enzymatic activity related to various metabolic pathways.
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis or function.

Antimicrobial Properties

Research indicates that compounds containing the imidazole and triazole scaffolds exhibit significant antimicrobial activity. For instance:

  • Antifungal Activity : Compounds similar to this compound have shown effectiveness against various fungal strains with minimum inhibitory concentrations (MIC) ranging from 0.01 to 0.27 μmol/mL .
CompoundMIC (μmol/mL)Target Organisms
Example A0.01Aspergillus flavus
Example B0.125Staphylococcus aureus

Anticancer Activity

The imidazole ring system has been associated with anticancer properties. For example:

  • In vitro studies have demonstrated that derivatives of imidazole and triazole exhibit cytotoxic effects on cancer cell lines .

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds similar to this compound displayed potent activity against both Gram-positive and Gram-negative bacteria .
  • Evaluation of Anticancer Properties : Another research effort focused on imidazole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The presence of ethoxy groups was noted to improve solubility and bioavailability .

Q & A

Basic: What are the recommended synthetic routes for N-(4-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide?

Methodological Answer:
The compound can be synthesized via multi-step organic reactions. A general approach involves:

Core imidazo-triazole synthesis : Cyclocondensation of substituted phenylhydrazines with nitriles or thioureas under reflux in ethanol or DMF .

Thioether linkage formation : Reacting the imidazo-triazole intermediate with chloroacetamide derivatives using KOH in ethanol/water at reflux (1–3 hours) to form the sulfanyl bridge .

Acetamide functionalization : Coupling with 4-ethoxyphenylamine via amidation, typically using coupling agents like EDCI/HOBt in DCM .
Key Considerations : Optimize reaction temperature (60–80°C) and solvent polarity to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the final product .

Advanced: How do structural modifications (e.g., ethoxy vs. methoxy substituents) influence bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies on analogous triazole-acetamide derivatives reveal:

  • Ethoxy groups : Enhance metabolic stability compared to methoxy due to reduced oxidative demethylation .
  • Sulfanyl linkage : Critical for hydrogen bonding with target enzymes (e.g., kinases or proteases); replacement with sulfonyl groups reduces potency .
  • Imidazo-triazole core : The fused heterocycle improves π-π stacking with aromatic residues in binding pockets, as shown in docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

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